molecular formula C6H11NO4S B8759938 (5-oxopyrrolidin-2-yl)methyl methanesulfonate CAS No. 138541-54-5

(5-oxopyrrolidin-2-yl)methyl methanesulfonate

Cat. No.: B8759938
CAS No.: 138541-54-5
M. Wt: 193.22 g/mol
InChI Key: JMGQIXBUDXIKDH-UHFFFAOYSA-N
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Description

(5-oxopyrrolidin-2-yl)methyl methanesulfonate is a chemical compound with a unique structure that combines the properties of methanesulfonic acid and a pyrrolidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester typically involves the esterification of methanesulfonic acid with a pyrrolidinone derivative. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps are also scaled up, using industrial-scale chromatography or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(5-oxopyrrolidin-2-yl)methyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(5-oxopyrrolidin-2-yl)methyl methanesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release methanesulfonic acid and the pyrrolidinone derivative, which can then interact with biological molecules. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or cellular processes.

Comparison with Similar Compounds

(5-oxopyrrolidin-2-yl)methyl methanesulfonate can be compared with other similar compounds, such as:

    Methanesulfonic acid esters: These compounds share the methanesulfonic acid moiety but differ in the ester group.

    Pyrrolidinone derivatives: These compounds have a similar pyrrolidinone structure but lack the methanesulfonic acid ester group.

The uniqueness of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester lies in its combination of these two functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

138541-54-5

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

(5-oxopyrrolidin-2-yl)methyl methanesulfonate

InChI

InChI=1S/C6H11NO4S/c1-12(9,10)11-4-5-2-3-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)

InChI Key

JMGQIXBUDXIKDH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1CCC(=O)N1

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To 1.0 g (8.69 mmol) of (R)-(−)-5-(Hydroxymethyl)-2-pyrrolidinone and triethylamine (2.42 ml, 17.37 mmol) in 80 mL of methylene chloride at 0° C. was added 1.01 mL (13.03 mmol) of methanesulfonyl chloride. The resultant solution was stirred at 0° C. for 1 hour. The solvent was removed. Silica gel chromatography using (10:1 ethyl acetate/methanol) gave 1.54 g (92%) of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester as an off-white solid that was used in the next step. Rf=0.21 (10:1 ethyl acetate/methanol). 1H NMR (400 MHz, CDCl3): δ 1.82–1.88 (m, 1H), 2.25–2.40 (m, 3H), 3.06 (s, 3H), 3.98–4.02 (m, 1H), 4.05–4.09 (dd, J=10.2, 7.1 Hz 1H), 4.22–4.25 (dd, J=9.1, 3.7 Hz 1H), 6.96 (bs, 1H). To 150 mg (0.40 mmol) of 6-Methoxy-1-methyl-7-[(2S,3S)-(2-phenyl-piperidin-3-ylamino)-methyl]-3,4-dihydro-H-quinolin-2-one, potassium carbonate (55 mg, 0.40 mmol), and and catalytic KI in 5 mL of DMF was added methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester (92 mg, 0.47 mmol) The suspension was heated to 70° C. for 16 hours. The reaction was diluted with methylene chloride and washed three times with water, twice with brine, dried over MgSO4, filtered, and concentrated. Silica gel chromatography using (9:1 ethyl acetate/methanol) gave 30 mg (16%) of the title compound, a white foam. Rf=0.20 (9:1 ethyl acetate/methanol). MS (M+H)+=477.2; 1H NMR (400 MHz, CDCl3): δ 1.45–1.60 (m, 2H), 1.65–1.78 (m, 1H), 1.90–2.15 (m, 5H), 2.18–2.30 (m, 3H), 2.36–2.41 (dd, J=13.1, 6.7 Hz, 1H), 2.53–2.57 (t, J=7.4 Hz, 2H), 2.75–2.80 (m, 3H), 3.03–3.06 (m, 1H), 3.14 (s, 3H), 3.45–3.49 (m, 2H), 3.53 (s, 3H), 3.67–3.75 (m, 2H), 6.08 (bs, 1H), 6.50 (s, 1H), 6.66 (s, 1H), 7.24–7.36 (m, 5H); 13C NMR (100 MHz, CDCl3): δ 21.2, 25.3, 25.5, 27.0, 29.7, 31.8, 45.3, 52.5, 55.5, 56.2, 61.5, 72.0, 109.9, 116.1, 127.3, 128.1, 129.4, 133.6, 140.4, 152.9, 170.0, 178.0. The dihydrochloride salt was prepared by the addition of 2 M HCl in ether to a solution of the product in ethyl acetate. Concentration gave a white solid.
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